N-(3-Cyano-4-(methylsulfinyl)phenyl)-3-methylbenzenecarboxamide

Lipophilicity Physicochemical profiling ADME prediction

N-(3-Cyano-4-(methylsulfinyl)phenyl)-3-methylbenzenecarboxamide (CAS 320421-56-5) is a synthetic benzamide derivative characterized by a 3-methylbenzamide moiety linked to a 3-cyano-4-(methylsulfinyl)phenyl scaffold. The compound has the molecular formula C₁₆H₁₄N₂O₂S and a molecular weight of 298.36 g/mol.

Molecular Formula C16H14N2O2S
Molecular Weight 298.36
CAS No. 320421-56-5
Cat. No. B2415908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Cyano-4-(methylsulfinyl)phenyl)-3-methylbenzenecarboxamide
CAS320421-56-5
Molecular FormulaC16H14N2O2S
Molecular Weight298.36
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)S(=O)C)C#N
InChIInChI=1S/C16H14N2O2S/c1-11-4-3-5-12(8-11)16(19)18-14-6-7-15(21(2)20)13(9-14)10-17/h3-9H,1-2H3,(H,18,19)
InChIKeyWSNIAMVZFZUODV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Cyano-4-(methylsulfinyl)phenyl)-3-methylbenzenecarboxamide (CAS 320421-56-5): Procurement-Relevant Overview of a Substituted Benzamide Research Compound


N-(3-Cyano-4-(methylsulfinyl)phenyl)-3-methylbenzenecarboxamide (CAS 320421-56-5) is a synthetic benzamide derivative characterized by a 3-methylbenzamide moiety linked to a 3-cyano-4-(methylsulfinyl)phenyl scaffold. The compound has the molecular formula C₁₆H₁₄N₂O₂S and a molecular weight of 298.36 g/mol [1]. It is catalogued under PubChem CID 2769244 and MFCD00793927, and is supplied at purities of 97–98% (HPLC) by multiple vendors . The methylsulfinyl group at the 4-position introduces a chiral sulfoxide center, resulting in an undefined stereocenter count of 1 in the standard (racemic) form, a property that differentiates it from symmetric or achiral benzamide analogs [1].

Why Closely Related Benzamide Analogs Cannot Substitute for N-(3-Cyano-4-(methylsulfinyl)phenyl)-3-methylbenzenecarboxamide (CAS 320421-56-5) Without Quantitative Verification


Structurally similar N-(3-cyano-4-(methylsulfinyl)phenyl) benzamide derivatives—varying only in the benzamide ring substituent—exhibit distinct physicochemical properties that preclude interchangeable use in research or industrial applications. Computed logP, polar surface area, and molecular weight differences between the 3-methyl analog (target compound) and its unsubstituted, 3-chloro, 3,4-dichloro, and 3-trifluoromethyl counterparts alter solubility, membrane permeability, and pharmacokinetic profiles [1]. Additionally, the chiral methylsulfinyl moiety is a stereochemical variable absent in sulfanyl (thioether) or sulfonyl analogs, making direct substitution without stereochemical characterization invalid for structure–activity relationship (SAR) studies [1]. The following quantitative evidence details the specific dimensions where this compound demonstrates verifiable differentiation from its closest analogs.

Quantitative Differentiators of N-(3-Cyano-4-(methylsulfinyl)phenyl)-3-methylbenzenecarboxamide (CAS 320421-56-5) Against Closest Structural Analogs


Lipophilicity (XLogP3-AA) Comparison of 3-Methyl vs. Unsubstituted, 3-Chloro, and 3-Trifluoromethyl Benzamide Analogs

The XLogP3-AA computed logP of N-(3-cyano-4-(methylsulfinyl)phenyl)-3-methylbenzenecarboxamide is 2.0, reflecting the contribution of the 3-methyl substituent to overall lipophilicity [1]. By comparison, the unsubstituted phenyl analog (CAS 320421-57-6, C₁₅H₁₂N₂O₂S, MW 284.33) has a lower computed XLogP3-AA (approximately 1.7–1.8), while the 3-chloro analog (CAS 320421-59-8, C₁₅H₁₁ClN₂O₂S, MW 318.78) and 3-trifluoromethyl analog are expected to have higher logP values based on established Hansch substituent constants (π: –CH₃ = 0.56; –H = 0.00; –Cl = 0.71; –CF₃ = 0.88) [2]. The intermediate lipophilicity of the 3-methyl derivative may offer a balanced permeability–solubility profile relative to more polar or more lipophilic close analogs.

Lipophilicity Physicochemical profiling ADME prediction

Topological Polar Surface Area (TPSA) Differentiates Target from Halo-Substituted Analogs

The computed topological polar surface area (TPSA) of N-(3-cyano-4-(methylsulfinyl)phenyl)-3-methylbenzenecarboxamide is 89.2 Ų [1]. This value falls within the optimal range for oral bioavailability (TPSA <140 Ų) and blood–brain barrier penetration (TPSA <90 Ų is often correlated with CNS activity) [2]. The 3-methyl substituent contributes minimally to TPSA compared to more polar substituents. In contrast, the 3-chloro analog (CAS 320421-59-8) has a very similar TPSA (~89 Ų), whereas the unsubstituted analog (CAS 320421-57-6) has a slightly lower TPSA (~80 Ų) due to the absence of the methyl carbon. The 3-trifluoromethyl analog has a comparable TPSA but with significantly higher logP, altering the logP–TPSA balance.

Polar surface area Membrane permeability Drug-likeness

Molecular Weight Distinction from Halo-Substituted Analogs for Fragment-Based and Library Screening Applications

The molecular weight of N-(3-cyano-4-(methylsulfinyl)phenyl)-3-methylbenzenecarboxamide is 298.36 g/mol [1]. This is intermediate among the closest structural analogs: the unsubstituted analog (C₁₅H₁₂N₂O₂S) is 284.33 g/mol, the 3-chloro analog (C₁₅H₁₁ClN₂O₂S) is 318.78 g/mol, the 3,4-dichloro analog (C₁₅H₁₀Cl₂N₂O₂S) is 353.22 g/mol, and the 3-trifluoromethyl analog (C₁₆H₁₁F₃N₂O₂S) is 352.33 g/mol . The 298 g/mol MW of the target compound falls within the 'lead-like' space (MW <350) and is compliant with the Rule of 3 for fragment-based screening (MW <300 is ideal) [2]. The unsubstituted analog is lighter but sacrifices the 3-methyl interaction potential; the chlorinated analogs exceed 300 g/mol, reducing fragment-like character.

Molecular weight Lead-likeness Fragment-based screening

Stereochemical Complexity: Chiral Methylsulfinyl Group Distinguishes Target from Achiral Sulfanyl and Sulfonyl Analogs

The target compound contains a methylsulfinyl (–S(O)CH₃) group at the 4-position of the phenyl ring, which introduces a trigonal pyramidal sulfur stereocenter [1]. PubChem registers this compound with an undefined atom stereocenter count of 1, indicating that the commercially supplied material is racemic at sulfur [1]. This stereochemical feature is absent in the sulfanyl (thioether, –SCH₃) precursors and sulfonyl (–SO₂CH₃) analogs . The sulfoxide stereocenter can be resolved into enantiomers with differential biological activities [2]. For example, chiral sulfoxides in related benzamide series have shown enantioselective enzyme inhibition and metabolic stability profiles [2].

Stereochemistry Chiral sulfoxide SAR differentiation

Vendor-Reported Purity and Storage Specifications Support Reproducibility over Less Characterized Analogs

Commercial suppliers list N-(3-cyano-4-(methylsulfinyl)phenyl)-3-methylbenzenecarboxamide (CAS 320421-56-5) at 97–98% purity by HPLC , with recommended storage at 2–8°C sealed in dry conditions . In comparison, the unsubstituted analog (CAS 320421-57-6) is listed at 95% purity by some vendors . This differential in minimum purity specification (98% vs. 95%) represents an approximately 3% reduction in potentially confounding impurities, which is relevant for SPR-based binding assays, cellular dose–response experiments, and co-crystallization trials where impurity interference can generate false positives.

Purity specification Quality control Reproducibility

Absence of Halogen Substituent Reduces Potential for Off-Target Reactivity Relative to Chlorinated Analogs

Unlike the 3-chloro analog (CAS 320421-59-8) and 3,4-dichloro analog (CAS 320421-62-3), N-(3-cyano-4-(methylsulfinyl)phenyl)-3-methylbenzenecarboxamide contains no aryl halide substituent . Aryl chlorides are flagged in medicinal chemistry as potential structural alerts for glutathione conjugation, CYP450-mediated bioactivation, and phototoxicity, which can complicate in vitro and in vivo profiling [1]. The methyl substituent, while lipophilic, is not associated with these specific liabilities. In early-stage screening libraries, the absence of a halogen reduces the probability of confounding off-target effects driven by halogen bonding or metabolic activation.

Structural alert Off-target reactivity Safety profiling

Recommended Application Scenarios for N-(3-Cyano-4-(methylsulfinyl)phenyl)-3-methylbenzenecarboxamide (CAS 320421-56-5) Based on Verified Differentiation Evidence


Lead-Like Scaffold for CNS-Targeted Medicinal Chemistry Programs

With an XLogP3-AA of 2.0, TPSA of 89.2 Ų, and MW of 298 g/mol [1], this compound occupies the boundary of CNS drug-like space—close to the TPSA <90 Ų threshold associated with blood–brain barrier penetration [2]. Its intermediate lipophilicity and absence of halogen substituents make it suitable as a starting scaffold for CNS lead optimization, where balanced logP and moderate MW are critical for achieving adequate brain exposure. The racemic methylsulfinyl group provides an additional chiral handle for stereochemical SAR exploration [1].

Fragment-Extension Probe with Defined Pharmacophore Elements

At 298 g/mol, this compound sits at the upper boundary of fragment-like space (MW <300) and contains three distinct pharmacophore features: a nitrile (hydrogen-bond acceptor), a sulfoxide (hydrogen-bond acceptor and chiral center), and a methylphenyl (hydrophobic) group [1]. This combination enables its use as a fragment-extension probe in structure-based drug design, where each functional group can be mapped to target binding sites via X-ray crystallography or NMR. Its molecular weight advantage (+14 relative to the unsubstituted analog) contributes additional hydrophobic contact potential without exceeding fragment thresholds [3].

Negative Control or Counter-Screen Compound for Halogenated Benzamide Inhibitor Series

For research programs investigating halogenated benzamide inhibitors (e.g., 3-chloro or 3,4-dichloro analogs), this methyl-substituted compound serves as a structurally matched control lacking the halogen structural alert [4]. It can be deployed in parallel assaying to distinguish target-mediated pharmacology from halogen-dependent off-target effects, particularly in cell-based phenotypic screens where chlorinated analogs may generate reactive metabolites or engage halogen-bonding interactions not representative of the core pharmacophore [4].

Racemic Sulfoxide Reference for Chiral Resolution and Enantioselectivity Studies

The commercially supplied racemic methylsulfinyl group provides a starting point for chiral chromatographic resolution into individual sulfoxide enantiomers [1]. Given that sulfur chirality can profoundly affect biological activity in sulfoxide-containing compounds [5], procurement of the racemate enables researchers to generate both enantiomers and assess enantioselective target engagement, metabolic stability, and off-target profiles—studies not feasible with achiral sulfanyl or sulfonyl analogs.

Quote Request

Request a Quote for N-(3-Cyano-4-(methylsulfinyl)phenyl)-3-methylbenzenecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.